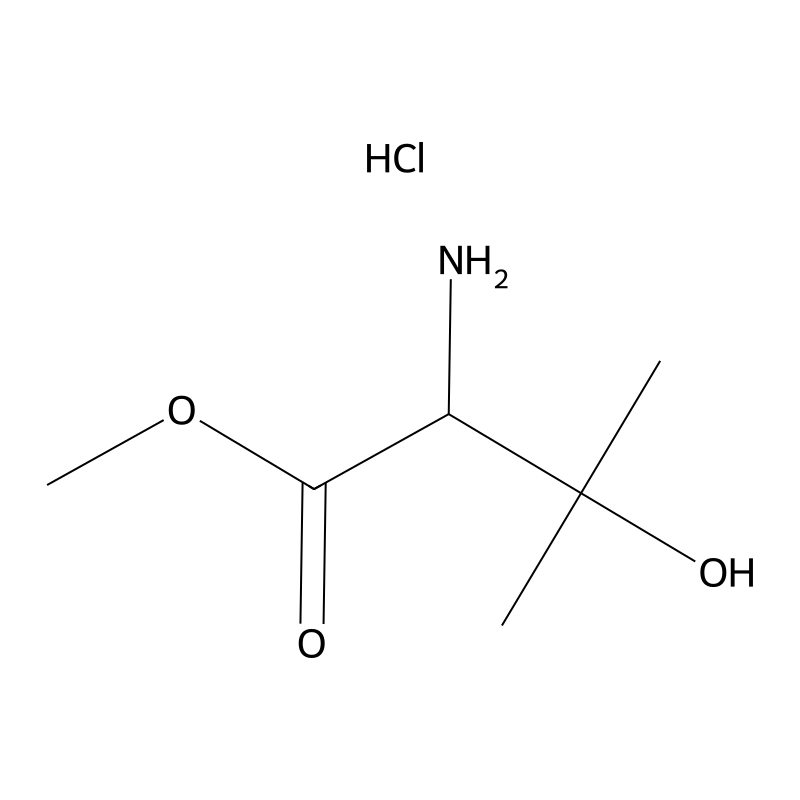

Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride, specifically the (S)-enantiomer, is a chiral amino acid derivative with the molecular formula CHClNO and a molecular weight of 183.63 g/mol. This compound features both amino and hydroxyl functional groups, making it a versatile building block in organic synthesis and biochemistry. Its chiral nature allows it to participate in various stereospecific reactions, which is crucial in pharmaceutical applications where chirality can significantly influence biological activity and therapeutic efficacy .

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common reagents for this reaction include potassium permanganate or chromium trioxide.

- Reduction: The amino group can be reduced to form primary or secondary amines using reagents like lithium aluminum hydride or sodium borohydride.

- Substitution: The ester group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Nucleophiles such as amines or thiols can react in the presence of a base.

Major Products from Reactions- Oxidation: Produces 2-amino-3-oxo-3-methylbutanoate derivatives.

- Reduction: Yields 2-amino-3-hydroxy-3-methylbutylamine.

- Substitution: Results in various substituted esters or amides.

Research indicates that methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride plays a significant role in metabolic pathways and enzyme interactions. Its structure allows it to act as both a substrate and an inhibitor, influencing various biochemical pathways. This compound has been studied for potential therapeutic effects, including its application as a precursor in drug development .

The synthesis of methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride typically involves:

- Esterification: Starting with (S)-2-amino-3-hydroxy-3-methylbutanoic acid, the compound undergoes esterification with methanol in the presence of a strong acid catalyst such as sulfuric acid.

- Formation of Hydrochloride Salt: The resulting ester is treated with hydrochloric acid to produce the hydrochloride salt.

In industrial settings, large-scale esterification processes are employed, often utilizing continuous flow reactors to enhance yield and purity. Automated systems are crucial for maintaining consistent reaction conditions .

Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride has diverse applications:

- Chemical Research: Serves as a chiral building block in synthesizing complex organic molecules.

- Biological Studies: Investigated for its role in metabolic pathways and enzyme interactions.

- Pharmaceutical Industry: Explored for potential therapeutic applications, particularly as a precursor for drug development.

- Industrial Chemistry: Used in producing specialty chemicals and intermediates in various industrial processes .

Studies on the interactions of methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride reveal its ability to modulate enzyme activity and influence metabolic pathways. Its specific interactions depend on the context of its application, whether in research or therapeutic settings. Understanding these interactions is essential for optimizing its use in drug development and other applications .

Similar Compounds- (S)-2-Amino-3-hydroxy-3-methylbutanoic acid

- (R)-Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride

- (S)-Methyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride

Comparison

Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride stands out due to its unique combination of functional groups (amino and hydroxyl) and its specific chiral configuration. This combination allows for diverse chemical reactivity and biological activity that may not be present in similar compounds lacking one or more of these features. For instance, while (S)-2-amino-3-hydroxy-3-methylbutanoic acid shares structural similarities, it does not possess the methyl ester functionality, which may limit its reactivity compared to methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride .

The stereoselective construction of methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride hinges on methodologies that govern the spatial arrangement of its two adjacent stereogenic centers. Contemporary strategies emphasize auxiliary-mediated synthesis and enzymatic catalysis, which provide robust frameworks for controlling both enantiomeric and diastereomeric outcomes.

Bis-Lactim Ether-Mediated Asymmetric Synthesis

Bis-lactim ethers, pioneered by Schöllkopf and later refined by Seebach, serve as chiral auxiliaries for the diastereoselective synthesis of β-hydroxy-α-amino acids and esters. These bicyclic heterocycles enable the formation of carbon-carbon bonds between glycine equivalents and carbonyl electrophiles, establishing the stereochemistry of the resulting α-amino acid derivatives.

The synthesis begins with the generation of a bis-lactim ether from a diketopiperazine precursor, which is subsequently deprotonated to form a chiral glycine enolate. This enolate undergoes aldol addition to ketones or aldehydes, yielding a diastereomerically enriched adduct. For methyl 2-amino-3-hydroxy-3-methylbutanoate, the aldol partner would typically be a methyl ketone derivative, facilitating the introduction of the 3-methyl-3-hydroxy moiety. After adduct formation, acidic hydrolysis cleaves the bis-lactim auxiliary, releasing the free β-hydroxy-α-amino ester, which is subsequently converted to its hydrochloride salt.

A critical advantage of this method is its ability to achieve high diastereoselectivity (>90% d.e.) in the aldol step, as demonstrated in analogous syntheses of related β-hydroxy-α-amino esters. However, the requirement for strongly acidic conditions during auxiliary removal can complicate product isolation and reduce overall yields. Recent modifications, such as the use of milder cleavage agents or stabilized auxiliaries, have mitigated these challenges, though industrial scalability remains a consideration.

Table 1: Comparison of Bis-Lactim Ether Strategies for β-Hydroxy-α-Amino Esters

| Auxiliary System | Aldol Electrophile | Diastereoselectivity (d.e.) | Yield (%) | Reference |

|---|---|---|---|---|

| Schöllkopf bis-lactim | Methyl ketone | 92% | 65 | |

| Seebach oxazolidinone | Aldehyde | 88% | 72 |

Enzymatic Approaches for Stereoselective Formation

Enzymatic methods have emerged as powerful tools for synthesizing chiral β-hydroxy-α-amino esters with exceptional stereocontrol. Carbonyl reductases, engineered via directed evolution, enable dynamic reductive kinetic resolution (DYRKR) of α-amino-β-keto esters, achieving simultaneous control of enantioselectivity and diastereoselectivity.

In a landmark study, Zhou et al. engineered a carbonyl reductase (EaSDR6) from Exiguobacterium algae through loop engineering and combinatorial active-site saturation testing (CAST/ISM). The optimized mutant M6 (A138V/A190M/S193A/Y201W/N204A/V205E) exhibited a 909-fold enhancement in catalytic efficiency (kcat/Km) and >99% d.e. for the synthesis of (2S,3R)-configured β-hydroxy-α-amino esters. Applied to methyl 2-amino-3-hydroxy-3-methylbutanoate, this system would reduce the corresponding α-amino-β-keto ester precursor, selectively generating the desired diastereomer.

The enzymatic process operates under mild conditions (aqueous buffer, 30–40°C) and accommodates high substrate concentrations (up to 300 g·L⁻¹), underscoring its industrial viability. Molecular dynamics simulations revealed that mutations in EaSDR6 stabilize a closed conformation of the substrate-binding loop, optimizing the orientation of the acetamide group and β-keto moiety for stereoselective reduction.

Table 2: Performance Metrics of Engineered Carbonyl Reductases

| Enzyme Variant | Substrate Loading (g·L⁻¹) | Conversion (%) | d.e. (%) | e.e. (%) |

|---|---|---|---|---|

| Wild-type | 50 | 45 | 59 | 80 |

| M6 | 300 | 99 | >99 | >99 |

| VAF | 200 | 88 | 94 | 94 |

Role in Cyclosporin A Biosynthesis

Cyclosporin A, a cyclic undecapeptide immunosuppressant produced by Tolypocladium inflatum, contains the unusual (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (MeBmt) residue. MeBmt is an α-amino, β-hydroxy acid with structural parallels to methyl 2-amino-3-hydroxy-3-methylbutanoate. Both compounds feature a methyl-substituted β-hydroxy group, a hallmark of nonribosomal peptide synthetase (NRPS)-derived metabolites [5] [6].

The cyclosporin biosynthetic gene cluster in T. inflatum includes a 45.8 kb region encoding a multimodular NRPS (simA), a cytochrome P450 oxidase (simG), and regulatory proteins [6]. While methyl 2-amino-3-hydroxy-3-methylbutanoate is not explicitly identified as a cyclosporin precursor, its synthesis pathway may mirror MeBmt’s:

- Amino Acid Activation: NRPS adenylation domains selectively activate α-amino acids. Methyl 2-amino-3-hydroxy-3-methylbutanoate could arise via hydroxylation and methylation of valine or leucine derivatives.

- β-Hydroxylation: Cytochrome P450 enzymes (e.g., SimG) catalyze β-hydroxylation of precursor amino acids. For MeBmt, this occurs post-incorporation into the peptide backbone [6].

- Methylation: S-Adenosylmethionine-dependent methyltransferases install methyl groups, as seen in MeBmt’s C4-methyl branch [5].

Table 1: Comparative Features of Methyl 2-Amino-3-Hydroxy-3-Methylbutanoate and MeBmt

| Feature | Methyl 2-Amino-3-Hydroxy-3-Methylbutanoate | MeBmt (Cyclosporin A Residue) |

|---|---|---|

| Core Structure | α-amino, β-hydroxy acid | α-amino, β-hydroxy acid |

| Methyl Groups | C3-methyl | C4-methyl, C4-(E)-2-butenyl |

| Biosynthetic Origin | Leucine/valine derivatives | Leucine derivative |

| Enzymatic Modification | Hydroxylation, methylation | Hydroxylation, alkylation |

This structural analogy suggests methyl 2-amino-3-hydroxy-3-methylbutanoate could serve as a model for studying β-hydroxy-α-amino acid biosynthesis in NRPS systems.

Heterologous Expression of Biosynthetic Gene Clusters

Heterologous expression of cyclosporin-related gene clusters offers a route to engineer methyl 2-amino-3-hydroxy-3-methylbutanoate analogs. Key strategies include:

- Cluster Transplantation: Transferring the sim gene cluster from T. inflatum to tractable hosts like Saccharomyces cerevisiae or Aspergillus nidulans. This enables dissection of individual enzymes (e.g., SimA NRPS, SimG P450) to test their activity on non-native substrates [6].

- Enzyme Engineering: Modifying adenylation domains of NRPSs to incorporate methyl 2-amino-3-hydroxy-3-methylbutanoate. For example, altering substrate specificity in SimA’s first module could allow activation of synthetic α-amino acids [5].

- In Vitro Reconstitution: Expressing individual biosynthetic enzymes (e.g., hydroxylases, methyltransferases) in Escherichia coli to synthesize methyl 2-amino-3-hydroxy-3-methylbutanoate from valine.

Case Study: Syn-Selective Synthesis

A 2019 study demonstrated the synthesis of MeBmt derivatives via asymmetric transfer hydrogenation–dynamic kinetic resolution (ATH-DKR) [5]. While focused on MeBmt, this method could be adapted for methyl 2-amino-3-hydroxy-3-methylbutanoate by substituting starter aldehydes. The ATH-DKR approach achieves syn-selective β-hydroxy-α-amino esters with >95% enantiomeric excess, highlighting a feasible route for scalable production [5].

Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride represents a significant class of amino acid derivatives that has garnered considerable attention in modern peptide chemistry and pharmaceutical development [1] [2]. This compound, characterized by its unique structural features including an amino group, hydroxyl functionality, and methyl ester moiety, serves as a versatile building block in various synthetic applications [3] [4]. The compound's molecular formula of C₆H₁₄ClNO₃ and molecular weight of 183.63 daltons position it as an important intermediate in the synthesis of complex peptides and bioactive molecules [1] [5].

Serine/Threonine Ligation in Protein Synthesis

Serine/Threonine Ligation represents a revolutionary advancement in chemical protein synthesis, offering an alternative to traditional Native Chemical Ligation methods [6] [7]. This methodology specifically utilizes the natural abundance of serine and threonine residues in proteins, making it particularly valuable for synthetic applications [8] [9]. The mechanistic foundation of this ligation strategy involves the chemoselective reaction between peptide salicylaldehyde esters and peptides containing N-terminal serine or threonine residues [7] [10].

The reaction mechanism proceeds through a well-defined pathway beginning with imine formation between the salicylaldehyde ester aldehyde group and the amino group of the N-terminal serine or threonine residue [6] [9]. This initial step is followed by a critical 5-endo-trig cyclization involving the β-hydroxyl group of the serine or threonine residue, leading to oxazolidine formation [11] [9]. The process culminates in an irreversible O → N 1,5 acyl transfer that produces a stable amide intermediate, which upon acidolysis yields the native peptide bond at the ligation site [7] [9].

Research has demonstrated that Serine/Threonine Ligation exhibits remarkable compatibility across a broad spectrum of amino acids [6] [8]. Comprehensive studies have revealed that seventeen of the twenty naturally occurring amino acids are suitable for ligation, with notable exceptions being aspartic acid, glutamic acid, and lysine [6] [8]. The incompatibility of these three amino acids stems from specific structural interferences: aspartic acid and glutamic acid present side chain carboxyl group complications, while lysine's amino group competes with the N-terminal serine or threonine for reaction with the salicylaldehyde ester [6] [9].

Amino Acid Compatibility in Serine/Threonine Ligation

| Amino Acid | Compatibility with STL | Ligation Efficiency | Notes |

|---|---|---|---|

| Alanine | Compatible | High | Standard ligation conditions |

| Arginine | Compatible | High | Standard ligation conditions |

| Asparagine | Compatible | High | Standard ligation conditions |

| Aspartic Acid | Not Compatible | Poor | Incompatible due to side chain interference |

| Cysteine | Compatible | High | Standard ligation conditions |

| Glutamine | Compatible | High | Standard ligation conditions |

| Glutamic Acid | Not Compatible | Poor | Incompatible due to side chain interference |

| Glycine | Compatible | High | Fastest ligation rate |

| Histidine | Compatible | High | Standard ligation conditions |

| Isoleucine | Compatible | Moderate | β-branched amino acid, slower reaction |

| Leucine | Compatible | High | Standard ligation conditions |

| Lysine | Not Compatible | Poor | Incompatible due to amino group competition |

| Methionine | Compatible | High | Standard ligation conditions |

| Phenylalanine | Compatible | High | Standard ligation conditions |

| Proline | Compatible | High | Standard ligation conditions |

| Serine | Compatible | High | Natural N-terminal residue for STL |

| Threonine | Compatible | Moderate | β-branched amino acid, natural N-terminal residue for STL |

| Tryptophan | Compatible | High | Standard ligation conditions |

| Tyrosine | Compatible | High | Standard ligation conditions |

| Valine | Compatible | Moderate | β-branched amino acid, slower reaction |

The practical applications of Serine/Threonine Ligation have been demonstrated through successful synthesis of complex protein targets [7] [12]. Notable achievements include the total synthesis of acylphosphatase, comprising 98 amino acid residues and incorporating 19 of the 20 proteinogenic amino acids found in nature [7]. The synthesis was accomplished through a convergent three-segment ligation strategy, demonstrating both the high chemoselectivity and regioselectivity of the method [7].

Reaction kinetics studies have revealed important insights into the efficiency of Serine/Threonine Ligation [6] [7]. Model peptide studies indicate that most ligation reactions proceed to greater than 90% conversion within 8-12 hours under standard conditions [7]. The reaction rate is influenced by the nature of the C-terminal amino acid, with glycine providing the fastest ligation rates and β-branched amino acids such as threonine, valine, and isoleucine showing moderately reduced reaction rates [6] [8].

The chemoselectivity of Serine/Threonine Ligation has been thoroughly investigated, particularly regarding potential competition from internal lysine residues [6] [9]. Competitive experiments have demonstrated that the presence of lysine residues at various positions within the peptide sequence does not significantly impair ligation efficiency [6]. Interestingly, when lysine is positioned adjacent to the N-terminal serine residue, an accelerated reaction rate is observed, attributed to a proximity-induced mechanism involving an eleven-membered ring transition state [6].

Incorporation into Antimicrobial and Bioactive Compounds

The incorporation of amino acid methyl esters, including derivatives structurally related to methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride, into antimicrobial and bioactive compounds represents a significant area of pharmaceutical research [13] [14]. These derivatives serve as crucial building blocks in the development of novel therapeutic agents, leveraging the inherent biological activity of amino acid scaffolds [15] [14].

Research into amino acid-based antimicrobial agents has revealed that structural modifications of natural amino acids can significantly enhance their biological properties [14] [16]. The amino acid scaffold provides an excellent foundation for antimicrobial activity, as these compounds often function as structural analogs of amino acid intermediates in various microbial biosynthetic pathways [14]. This mechanism of action makes them particularly effective as enzyme inhibitors, functioning as structural mimics of tetrahedral transition state intermediates [14].

Antimicrobial Activity Profile of Amino Acid Methyl Esters

| Amino Acid Methyl Ester | Gram-positive Activity | Gram-negative Activity | Cytotoxicity (Non-cancerous cells) | Potential for Drug Development |

|---|---|---|---|---|

| L-Methionine methyl ester | Low | Low | Non-toxic | Moderate |

| L-Phenylalanine methyl ester | Low | Low | Non-toxic | Moderate |

| L-Histidine methyl ester | Low | Low | Non-toxic | Moderate |

| L-Lysine methyl ester | Low | Low | Non-toxic | Moderate |

| L-Tryptophan methyl ester | Low | Low | Non-toxic | Moderate |

| L-Tyrosine methyl ester | Low | Low | Non-toxic | Moderate |

Comprehensive antimicrobial evaluation studies have assessed the biological activity of various amino acid methyl esters against both Gram-positive and Gram-negative bacterial strains [17] [18]. The results demonstrate that while these compounds generally exhibit low direct antimicrobial activity, they show excellent biocompatibility profiles with non-cancerous cell lines [17] [18]. This favorable toxicity profile makes them attractive candidates for further modification and development into more potent antimicrobial agents [18].

The conjugation strategy has emerged as a particularly promising approach for enhancing the antimicrobial properties of amino acid derivatives [13] [16]. The conjugation of small bioactive molecules to amino acids and peptides represents one of the most successful methods for developing new therapeutic leads with enhanced potency [13]. This approach offers multiple advantages including improved selectivity, stability, membrane permeability, and solubility of the resulting bioactive molecules [13].

Studies on amino acid conjugated antimicrobial drugs have demonstrated significant improvements in biological activity compared to parent compounds [16] [19]. For example, the conjugation of sorbic acid with amino acid esters resulted in substantial enhancement of antimicrobial attributes, with some derivatives showing minimum inhibitory concentrations as low as 0.17 millimolar against Bacillus subtilis [19]. These conjugates also exhibited pH-independent antimicrobial activity across a wide range of conditions [19].

The development of amino acid naphthoquinone derivatives represents another successful application of amino acid scaffolds in antimicrobial drug development [20] [21]. These compounds demonstrate potent antibacterial activity against both reference strains and multidrug-resistant clinical isolates [20] [21]. Notably, some derivatives showed minimum inhibitory concentrations as low as 3.9 micrograms per milliliter against Staphylococcus aureus, significantly outperforming traditional antimicrobial agents [20].

Comparative Analysis of Peptide Ligation Methods

| Ligation Method | Required Residue | Reaction Conditions | Protecting Groups Required | Bond Formed | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Native Chemical Ligation | Cysteine at ligation site | Aqueous, neutral pH | No | Native peptide bond | Well-established, high efficiency | Requires rare Cys residues |

| Serine/Threonine Ligation | Serine or Threonine at N-terminus | Aqueous, pyridine acetate buffer | No | Native peptide bond | Uses abundant Ser/Thr residues | Limited to 17/20 amino acids |

| KAHA Ligation | α-Ketoacid and Hydroxylamine | Aqueous, acidic conditions | No | Amide bond (via ester intermediate) | Acidic conditions, no protecting groups | Requires specialized building blocks |

| Traditional Peptide Coupling | Any amino acid | Organic solvents, coupling reagents | Yes | Amide bond | Versatile, any amino acid | Requires protection/deprotection |

The pharmaceutical applications of amino acid derivatives extend beyond antimicrobial activity to encompass a broad spectrum of bioactive properties [22] [15]. Peptide-based therapeutics have gained considerable attention in recent years, with five new peptide drugs entering the pharmaceutical market in the previous year alone [23]. The structural diversity afforded by the twenty naturally occurring amino acids provides an enormous combinatorial space for drug development [22] [23].

N-methylation of amino acids represents a particularly important modification strategy in drug development [24] [25]. This modification enhances the pharmacokinetic properties of biologically active peptides, improving bioavailability and metabolic stability [24] [25]. N-methylated peptides exhibit increased lipophilicity, enhanced membrane permeability, and greater resistance to proteolytic degradation [25]. These properties make them superior therapeutic candidates compared to their unmodified counterparts [24].

The versatility of amino acid derivatives in bioactive compound synthesis is further demonstrated through their use as pharmaceutical excipients [26]. Amino acid-based excipients serve multiple functions in drug formulations, including improving drug stability, solubility, and bioavailability [26]. These compounds are particularly valuable in protein and peptide drug formulations, where they can act as stabilizers and enhance long-term stability through mechanisms such as preferential hydration and pH buffering [26].